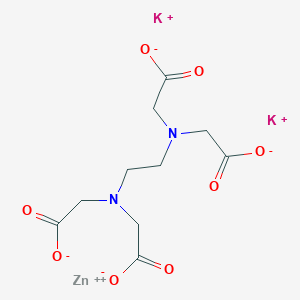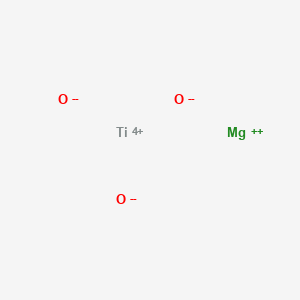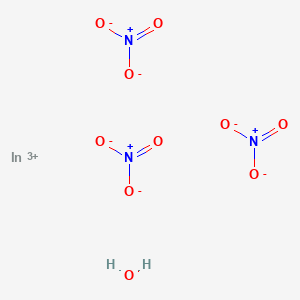
Potassium zinc ethylenediaminetetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium zinc ethylenediaminetetraacetate (K2ZnEDTA) is a chelating agent that is used in various scientific research applications. It is a salt of ethylenediaminetetraacetic acid (EDTA) and is commonly used to chelate zinc ions in biological systems. K2ZnEDTA is a crystalline powder that is soluble in water and has a molecular weight of 389.6 g/mol.
Mecanismo De Acción
Potassium zinc ethylenediaminetetraacetate works by binding to zinc ions, forming a stable complex. The complex prevents the zinc ions from interacting with other molecules in the biological system, allowing researchers to study the effects of zinc depletion or supplementation. Potassium zinc ethylenediaminetetraacetate has a high affinity for zinc ions, making it an effective chelating agent.
Efectos Bioquímicos Y Fisiológicos
Potassium zinc ethylenediaminetetraacetate has been shown to have various biochemical and physiological effects. Studies have shown that Potassium zinc ethylenediaminetetraacetate can induce apoptosis in cancer cells by depleting intracellular zinc levels. It has also been shown to increase the expression of metallothionein, a protein that binds to heavy metals and protects against oxidative stress. Potassium zinc ethylenediaminetetraacetate has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium zinc ethylenediaminetetraacetate has several advantages as a chelating agent for lab experiments. It has a high affinity for zinc ions, making it an effective chelating agent. It is also water-soluble, making it easy to use in aqueous solutions. However, Potassium zinc ethylenediaminetetraacetate has some limitations. It can bind to other metal ions, such as calcium and magnesium, which can interfere with experiments involving these ions. It can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research involving Potassium zinc ethylenediaminetetraacetate. One area of research is the role of zinc in neurological disorders, such as Alzheimer's disease. Potassium zinc ethylenediaminetetraacetate has been shown to have neuroprotective effects in animal models of neurological disorders, and further research is needed to investigate its potential therapeutic effects. Another area of research is the development of new chelating agents that have higher selectivity for specific metal ions, such as zinc. These agents could be used to investigate the role of specific metal ions in biological processes.
Métodos De Síntesis
Potassium zinc ethylenediaminetetraacetate can be synthesized by reacting zinc oxide with EDTA in the presence of potassium hydroxide. The reaction results in the formation of Potassium zinc ethylenediaminetetraacetate and water. The process involves the addition of zinc oxide to a solution of EDTA and potassium hydroxide. The mixture is heated and stirred until Potassium zinc ethylenediaminetetraacetate crystals are formed. The crystals are then filtered and dried.
Aplicaciones Científicas De Investigación
Potassium zinc ethylenediaminetetraacetate is widely used in scientific research applications due to its ability to chelate zinc ions. Zinc is an essential trace element that plays a vital role in various biological processes, including DNA synthesis, cell division, and protein synthesis. Potassium zinc ethylenediaminetetraacetate is commonly used in cell culture studies to investigate the role of zinc in cellular processes. It is also used in studies involving zinc transporters and zinc-binding proteins.
Propiedades
Número CAS |
14689-29-3 |
|---|---|
Nombre del producto |
Potassium zinc ethylenediaminetetraacetate |
Fórmula molecular |
C10H12K2N2O8Zn |
Peso molecular |
431.8 g/mol |
Nombre IUPAC |
dipotassium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2K.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 |
Clave InChI |
HALPFWFCTAYLEL-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Zn+2] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Zn+2] |
Otros números CAS |
14689-29-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)











